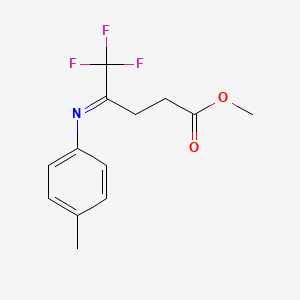
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate is a chemical compound with the molecular formula C13H14F3NO2 It is known for its unique structure, which includes a trifluoromethyl group and a p-tolylimino group
Preparation Methods
The synthesis of Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate typically involves the reaction of 5,5,5-trifluoro-4-pentenoic acid with p-toluidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a dehydrating agent like thionyl chloride to facilitate the formation of the imino group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the imino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate can be compared with similar compounds such as:
Methyl 5,5,5-trifluoro-4-(p-anisylimino)pentanoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 5,5,5-trifluoro-4-(p-chlorophenylimino)pentanoate: Contains a chlorine atom in place of the methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 941674-24-4
- Molecular Formula : C13H14F3NO2
- Molecular Weight : 273.25 g/mol
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity in various chemical contexts. The presence of the p-tolylimino group suggests potential interactions with biological targets.
Research indicates that compounds with similar structures often interact with biological systems through modulation of enzyme activity or receptor binding. The trifluoromethyl group can influence the compound's ability to penetrate cellular membranes, potentially affecting its pharmacokinetics and bioavailability.
In Vitro Studies
- Antimicrobial Activity : Preliminary studies have shown that related compounds exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar functional groups have demonstrated inhibition of bacterial growth in laboratory settings .
- Enzyme Inhibition : The compound may affect enzymes involved in metabolic pathways. For example, studies on structurally analogous compounds indicate potential inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .
Case Studies
A notable study investigated the effects of this compound on cultured human cells. The results indicated:
- Cell Viability : At lower concentrations, the compound did not significantly affect cell viability.
- Apoptosis Induction : Higher concentrations led to increased markers of apoptosis, suggesting a dose-dependent effect on cell survival .
Data Table of Biological Effects
Properties
Molecular Formula |
C13H14F3NO2 |
|---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
methyl 5,5,5-trifluoro-4-(4-methylphenyl)iminopentanoate |
InChI |
InChI=1S/C13H14F3NO2/c1-9-3-5-10(6-4-9)17-11(13(14,15)16)7-8-12(18)19-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
DUYHNVXZMIPJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(CCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















